



Application Notes and Protocols for the Enantioselective Synthesis of Hodgkinsine Stereoisomers

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Compound of Interest					
Compound Name:	Hodgkinsine				
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This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **Hodgkinsine** stereoisomers. The methodologies presented herein focus on modern synthetic strategies that allow for a high degree of stereochemical control, which is crucial for the development of potential therapeutic agents based on the **Hodgkinsine** scaffold. **Hodgkinsine**, a complex trimeric pyrrolidinoindoline alkaloid, and its stereoisomers have garnered significant interest due to their potential biological activities, including analgesic effects.[1]

The protocols detailed below are centered around a convergent and modular diazene-directed assembly of cyclotryptamine fragments. This state-of-the-art strategy enables the completely stereoselective formation of the challenging C3a–C3a' and C3a–C7' carbon-carbon bonds and their associated quaternary stereogenic centers.[1][2][3][4] Key transformations, including Rhodium-catalyzed C-H amination and photochemical extrusion of dinitrogen, are also described in detail.

Key Synthetic Strategies

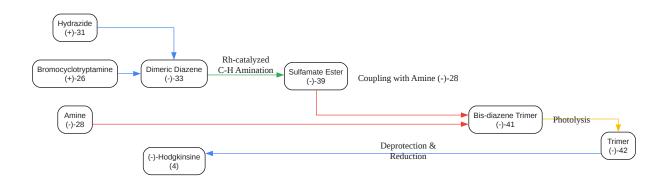
Several key strategies have been successfully employed for the enantioselective synthesis of **Hodgkinsine** and its stereoisomers:



- Diazene-Directed Assembly: This modern approach offers a highly convergent and modular route with excellent stereochemical control. It involves the synthesis of complex bis- and trisdiazene intermediates, followed by photoextrusion of dinitrogen to form the desired carboncarbon bonds with complete stereoselectivity.
- Asymmetric Intramolecular Heck Cyclization: This method, pioneered by Overman, is crucial
 for establishing the key C3a–C7' linkage and has been successfully applied to the synthesis
 of (-)-Hodgkinsine B.
- Rhodium-Catalyzed C-H Amination: This powerful transformation allows for the direct functionalization of C-H bonds, providing rapid access to key amine intermediates required for the assembly of the cyclotryptamine monomers.

Experimental Workflow: Diazene-Directed Synthesis of (-)-Hodgkinsine

The overall experimental workflow for the synthesis of (-)-**Hodgkinsine** via the diazenedirected assembly strategy is depicted below. This convergent approach involves the sequential coupling of three distinct cyclotryptamine subunits.



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Caption: Convergent synthesis of (-)-Hodgkinsine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the enantioselective synthesis of (-)-**Hodgkinsine** via the diazene-directed assembly strategy.

Step	Product	Starting Material(s)	Yield (%)	Reference
Dimerization	Dimeric Diazene (-)-33	Bromocyclotrypta mine (+)-26 and Hydrazide (+)-31	59	
Rh-catalyzed C- H Amination	Sulfamate Ester (-)-39	Dimeric Diazene (-)-33	60	
Coupling and Diazene Formation	Bis-diazene Trimer (-)-41	Sulfamate Ester (-)-39 and Amine (-)-28	86 (2 steps)	
Photolysis	Trimer (-)-42	Bis-diazene Trimer (-)-41	41-45	_
Deprotection and Reduction	(-)-Hodgkinsine (4)	Trimer (-)-42	70 (2 steps)	
Asymmetric Intramolecular Heck	(-)-Hodgkinsine B	Corresponding precursor	83 (ee)	-

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimeric Diazene (-)-33

This protocol describes the silver-promoted addition of a hydrazine nucleophile to a C3a-bromocyclotryptamine to form a key dimeric diazene intermediate.

· Reagents and Materials:



- Bromocyclotryptamine (+)-26
- Hydrazide (+)-31
- Silver trifluoromethanesulfonate (AgOTf)
- Anhydrous and degassed solvent (e.g., Dichloromethane)
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and purification supplies (silica gel for chromatography)
- Procedure:
 - To a solution of bromocyclotryptamine (+)-26 in the chosen anhydrous solvent under an inert atmosphere, add hydrazide (+)-31.
 - Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or ambient temperature as optimized).
 - Add silver trifluoromethanesulfonate portion-wise to the stirred solution.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction and perform an aqueous workup.
 - The crude product is then purified by column chromatography on silica gel to afford the dimeric diazene (-)-33.

Protocol 2: Rhodium-Catalyzed C-H Amination for the Synthesis of Sulfamate Ester (-)-39

This protocol details the Rh-catalyzed C-H amination of the dimeric diazene intermediate.

- Reagents and Materials:
 - o Dimeric Diazene (-)-33
 - Rhodium catalyst (e.g., Rh₂(esp)₂)



- Oxidant (e.g., PhI(OAc)₂)
- Magnesium oxide (MgO)
- Anhydrous and degassed solvent (e.g., Benzene or Dichloromethane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a solution of the dimeric diazene (-)-33 in the anhydrous solvent, add the rhodium catalyst and magnesium oxide.
- Stir the mixture at the desired reaction temperature.
- Slowly add a solution of the oxidant in the same solvent to the reaction mixture over a prolonged period.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture to remove solids.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the sulfamate ester (-)-39.

Protocol 3: Photochemical Extrusion of Dinitrogen

This protocol describes the key bond-forming step via photolysis of the bis-diazene intermediate.

- Apparatus and Materials:
 - Bis-diazene Trimer (-)-41
 - Photoreactor equipped with a suitable UV lamp (e.g., 300 nm)
 - Degassed solvent (e.g., Benzene or Toluene)
 - Inert atmosphere (Argon or Nitrogen)



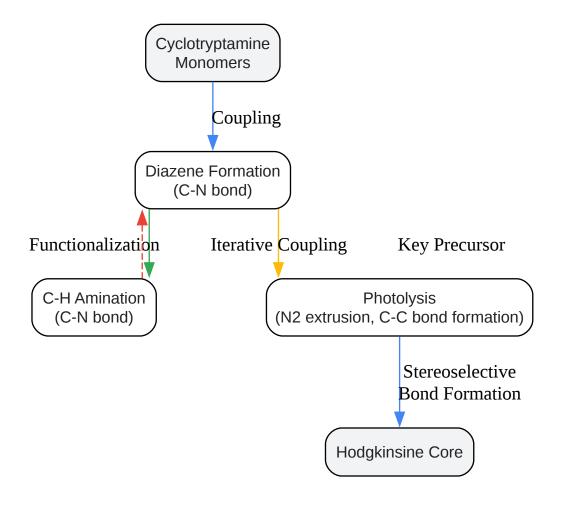
• Procedure:

- Dissolve the bis-diazene trimer (-)-41 in the degassed solvent in a quartz reaction vessel.
- Purge the solution with an inert gas for an adequate time to remove any dissolved oxygen.
- Irradiate the solution with the UV lamp at a controlled temperature (e.g., 25 °C).
- Monitor the progress of the reaction by TLC or HPLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting crude product, trimer (-)-42, by column chromatography.

Logical Relationship of Key Synthetic Transformations

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis of the trimeric core of **Hodgkinsine**.





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Caption: Key transformations in **Hodgkinsine** synthesis.

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